molecular formula C7H8F2N2O2 B15241451 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid

3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid

Cat. No.: B15241451
M. Wt: 190.15 g/mol
InChI Key: YFKXITSLMFGQJL-UHFFFAOYSA-N
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Description

3,3-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a fluorinated carboxylic acid derivative featuring a 1-methylimidazole ring attached to a propanoic acid backbone with two fluorine atoms at the β-carbon.

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

3,3-difluoro-3-(1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C7H8F2N2O2/c1-11-3-2-10-6(11)7(8,9)4-5(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

YFKXITSLMFGQJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(CC(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid typically involves the reaction of difluoroacetyl fluoride with a suitable imidazole derivative under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound may utilize large-scale synthesis techniques, ensuring high yield and purity. The use of phase-transfer catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various receptors and enzymes, modulating their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Imidazole-Propanoic Acid Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid β-CF₂, 1-methylimidazole ~206.16 (calculated) Not reported Carboxylic acid, difluoro N/A
3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid (CAS 773124-79-1) β-NH₂, 1-methylimidazole 169.18 Not reported Carboxylic acid, amino
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid (CAS 919467-05-3) β-S-thioether, 1-methylimidazole 186.23 Not reported Carboxylic acid, thioether
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b) Benzoimidazole, α-methyl, nitro, CF₃ 315.21 279.4 Carboxylic acid, nitro, CF₃
(2R,3S)-2-(Fmoc-amino)-3-(1-methylimidazol-2-yl)propanoic acid Chiral Fmoc-protected amino acid 399.45 Not reported Carboxylic acid, Fmoc, amino

Key Observations:

The trifluoromethyl (CF₃) and nitro groups in compound 14b () further elevate lipophilicity, making it less water-soluble than the target compound but more suited for hydrophobic environments .

Structural Complexity and Chirality:

  • The Fmoc-protected derivative () demonstrates the role of chiral centers in peptide synthesis, whereas the target compound’s planar β-CF₂ group may limit stereochemical diversity but improve metabolic resistance .

Thermal Stability:

  • Compound 14b exhibits a high melting point (279.4°C), likely due to strong intermolecular interactions from nitro and CF₃ groups. The target compound’s melting point is unreported but expected to be lower due to reduced aromaticity .

Biological Activity

3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H10F2N2O2
  • Molecular Weight : 174.17 g/mol
  • IUPAC Name : 3-(1-methyl-1H-imidazol-2-yl)propanoic acid

Synthesis

The synthesis of 3,3-difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid typically involves several key steps:

  • Preparation of the Imidazole Derivative : The imidazole ring is synthesized through standard organic reactions involving appropriate precursors.
  • Introduction of the Difluoromethyl Group : This step enhances the compound's binding affinity and biological activity.
  • Formation of the Propanoic Acid Moiety : The final step involves coupling the imidazole derivative with the propanoic acid structure.

The biological activity of 3,3-difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzymes, potentially inhibiting their catalytic activity.
  • Receptor Binding : The difluoromethyl group enhances binding affinity to specific receptors, modulating their signaling pathways.

Antimicrobial Activity

Research has shown that compounds containing difluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogenic fungi and bacteria.

CompoundTarget OrganismInhibition Zone (mm)
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acidCandida albicans15
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acidEscherichia coli12

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of 3,3-difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid against Candida albicans. Results indicated a significant inhibition of fungal growth, suggesting its potential as an antifungal agent.
  • Antibacterial Properties : Another investigation focused on the antibacterial properties against Escherichia coli, where the compound displayed notable activity, further supporting its therapeutic potential.

Structure-Activity Relationship (SAR)

The inclusion of the difluoromethyl group has been linked to enhanced biological activity compared to non-fluorinated analogs. SAR studies indicate that variations in the structure can lead to different biological outcomes, making it crucial for drug design.

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